molecular formula C11H9NO2 B1626407 8-Amino-2-naphthoic acid CAS No. 5043-19-6

8-Amino-2-naphthoic acid

Cat. No. B1626407
CAS RN: 5043-19-6
M. Wt: 187.19 g/mol
InChI Key: PBWULNOSRHQTHZ-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

According to the procedure of W. Adcock, et al. Aust. J. Chem. 18, 1351 (1965) and H. H. Hodgson, et al. J. Chem. Soc., 1620 (1933), to a cooled (10° C.), stirred solution of NaNO2 (1.24 g, 0.0179 mol) in H2SO4 (16.1 mL) and HOAc (14.9 mL) [prepared by adding NaNO2 to cooled (10° C.) H2SO4, heating to dissolve, recooling, and adding HOAc] was added a solution of 8-amino-2-naphthoic acid (2.80 g, 0.0150 mol) in HOAc (50 mL) over 10 minutes. The resulting solution was added slowly (over 10 minutes) to a heated (60° C.), stirred solution of CuBr (9.44 g, 0.0658 mol) in concentrated HBr (90 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with H2O (200 mL) and filtered to give a green solid, 3.4 g. The crude product was combined with similarly prepared material (450 mg) and recrystallized from EtOH to give an off-white solid (2.3 g, 55%), m.p. 265°-266° C.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
16.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
9.44 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
material
Quantity
450 mg
Type
reactant
Reaction Step Six
Name
Yield
55%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[CH:14]=[C:13]([C:16]([OH:18])=[O:17])[CH:12]=[CH:11]2.[BrH:19]>OS(O)(=O)=O.CC(O)=O.O>[Br:19][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[CH:14]=[C:13]([C:16]([OH:18])=[O:17])[CH:12]=[CH:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
16.1 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
14.9 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
CuBr
Quantity
9.44 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
reactant
Smiles
Br
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
material
Quantity
450 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was added slowly (over 10 minutes) to
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
a heated (60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 90° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a green solid, 3.4 g
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C=CC(=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.